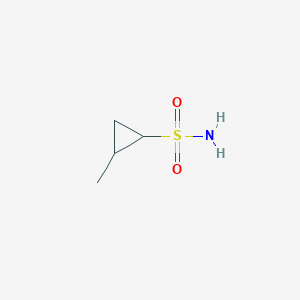

2-Methylcyclopropane-1-sulfonamide

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C4H9NO2S |

|---|---|

Poids moléculaire |

135.19 g/mol |

Nom IUPAC |

2-methylcyclopropane-1-sulfonamide |

InChI |

InChI=1S/C4H9NO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |

Clé InChI |

RCCUZNHLNABPKP-UHFFFAOYSA-N |

SMILES canonique |

CC1CC1S(=O)(=O)N |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2 Methylcyclopropane 1 Sulfonamide and Its Derivatives

Strategies for Cyclopropane (B1198618) Ring Formation

Michael Initiated Ring Closure (MIRC) Cyclopropanation Approaches

The Michael Initiated Ring Closure (MIRC) reaction is a powerful and versatile method for synthesizing cyclopropanes. rsc.org The process involves the conjugate addition (a Michael reaction) of a nucleophile to an electron-deficient alkene, creating an enolate intermediate which then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. rsc.org This two-step sequence allows for the formation of highly functionalized and stereochemically rich cyclopropane derivatives. rsc.org The enantioselectivity of the MIRC reaction can be controlled through several distinct strategies.

In this approach, stereochemical control is exerted by a chiral auxiliary covalently attached to the Michael acceptor. rsc.org The inherent chirality of the substrate directs the incoming nucleophile to a specific face of the molecule, thereby determining the stereochemistry of the newly formed stereocenters in the cyclopropane ring. For the synthesis of a chiral 2-methylcyclopropane-1-sulfonamide derivative, a potential substrate would be an α,β-unsaturated sulfonyl compound derived from a chiral alcohol or amine. The steric hindrance and electronic properties of the chiral auxiliary guide the diastereoselective formation of the cyclopropane product.

Alternatively, asymmetry can be induced by employing a chiral nucleophile as the Michael donor. rsc.org The stereochemical information is transferred from the nucleophile to the product during the initial conjugate addition step. The subsequent ring-closing step is typically stereospecific. The use of chiral sulfur or nitrogen nucleophiles has been documented in the synthesis of disubstituted cyclopropanes. rsc.org This method relies on the ability of the chiral nucleophile to effectively differentiate between the two enantiotopic faces of the achiral Michael acceptor.

The use of substoichiometric amounts of a chiral catalyst represents one of the most efficient methods for achieving enantioselective cyclopropanation. nih.gov Organocatalysis, in particular, has emerged as a robust strategy for MIRC reactions. rsc.org Chiral amine catalysts, such as those derived from cinchona alkaloids, can activate α,β-unsaturated aldehydes via the formation of a chiral iminium ion, which then undergoes a highly enantioselective Michael addition. acs.org This dual activation of both the ylide and the enal substrate can lead to the formation of trisubstituted cyclopropanes with high levels of enantio- and diastereocontrol. acs.org Similarly, chiral phase-transfer catalysts or chiral metal complexes can be employed to control the stereochemical outcome of the reaction between a suitable pronucleophile and an activated alkene. nih.govorganic-chemistry.org

| MIRC Strategy | Source of Chirality | Description | Key Feature |

| Chiral Substrate-Controlled | Covalently bonded chiral auxiliary on the Michael acceptor. | The auxiliary directs the approach of the achiral nucleophile, leading to a diastereoselective reaction. rsc.org | Predictable stereochemical outcome based on the known directing ability of the auxiliary. |

| Chiral Nucleophile-Mediated | The Michael donor itself is a chiral molecule. | The chiral nucleophile adds to an achiral Michael acceptor, creating chiral centers in the product. rsc.org | Stoichiometric use of the chiral source is required. |

| Chiral Catalysis | A substoichiometric amount of a chiral catalyst (organocatalyst or metal complex). | The catalyst creates a chiral environment, forcing the reaction between achiral precursors to proceed enantioselectively. nih.govacs.org | High efficiency and atom economy, as the chiral source is regenerated. |

Simmons-Smith Cyclopropanation Protocols

The Simmons-Smith reaction is a classic and widely utilized method for the stereospecific synthesis of cyclopropanes from alkenes. nih.govwikipedia.org The reaction employs an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org A key feature of this reaction is its stereospecificity: the configuration of the double bond in the starting alkene is retained in the cyclopropane product. wikipedia.org

For the synthesis of this compound, a suitable precursor would be an N-sulfonylated derivative of a butene amine, such as N-(but-2-en-1-yl)sulfonamide. The reaction of this allylic sulfonamide with the Simmons-Smith reagent would deliver the desired 2-methylcyclopropane ring. The relative stereochemistry of the methyl and sulfonamidomethyl groups on the cyclopropane ring would be dictated by the geometry (E/Z) of the starting alkene.

Several modifications to the original protocol have been developed to enhance reactivity and broaden the substrate scope. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides higher yields and is effective for unfunctionalized alkenes. researchgate.netwikipedia.org Other variants have been developed that allow for the cyclopropanation of alkenes without the need for a directing group, such as a nearby hydroxyl, by using more reactive carbenoid reagents. organic-chemistry.org The presence of a directing group, like an allylic alcohol, can provide high levels of diastereoselectivity by coordinating to the zinc reagent and delivering the methylene (B1212753) group to the syn face of the double bond. organic-chemistry.org

| Reagent System | Description | Typical Substrates |

| Zn-Cu / CH₂I₂ (Classic Simmons-Smith) | The original protocol using a zinc-copper couple to generate the carbenoid. wikipedia.org | Alkenes, particularly those with directing groups like allylic alcohols. organic-chemistry.org |

| Et₂Zn / CH₂I₂ (Furukawa Modification) | A more reactive system using diethylzinc, often leading to higher yields. wikipedia.org | Simple and unfunctionalized alkenes. wikipedia.org |

| Et₂Zn / CH₂ClI or other haloalkanes | Modifications using different methylene sources for cost-effectiveness or altered reactivity. | General alkenes. |

| Tunable Zinc Reagents (e.g., (PhO)₂P(O)OZnCH₂I) | Modified carbenoids that enable cyclopropanation of alkenes without directing groups. organic-chemistry.org | Electron-rich olefins like vinyl ethers and unfunctionalized alkenes. nih.govorganic-chemistry.org |

Alternative Cyclopropanation Methods from Suitable Precursors

Beyond MIRC and Simmons-Smith reactions, other strategies can be employed to construct the this compound core from appropriately functionalized acyclic precursors.

One prominent method is the intramolecular cyclization of γ-halopropylsulfonamides. For instance, a process has been described for the preparation of cyclopropyl (B3062369) sulfonamide via the base-mediated cyclization of N-tert-butyl-(3-chloro)propyl sulfonamide. google.com Applying this logic, a precursor such as N-protected-3-chloro-2-methylpropane-1-sulfonamide could be treated with a suitable base to induce an intramolecular Sₙ2 reaction, yielding the desired 2-methylcyclopropane ring system.

Transition metal-catalyzed reactions of diazo compounds with alkenes also provide a powerful route to cyclopropanes. nih.gov Catalysts based on rhodium, copper, or cobalt can effectively catalyze the decomposition of a diazo compound to generate a metal carbene, which then adds to an alkene. organic-chemistry.orgnih.gov For example, the reaction of vinyl sulfonamide with a methyl-substituted diazoalkane in the presence of a chiral rhodium catalyst could potentially yield optically active this compound. organic-chemistry.orgnih.gov

Furthermore, modern synthetic chemistry offers radical-based methods. Photoredox catalysis can enable the generation of radical intermediates that undergo a radical addition to an alkene followed by a polar cyclization to furnish the cyclopropane ring, representing a novel and powerful cascade approach. acs.org

| Precursor Type | Method | Description |

| γ-Haloalkylsulfonamide | Intramolecular Sₙ2 Cyclization | A functionalized linear precursor, such as 3-chloro-2-methylpropane-1-sulfonamide, is treated with a base to induce ring closure. google.com |

| Alkene + Diazo Compound | Transition-Metal Catalysis | An alkene (e.g., a vinyl sulfonamide) reacts with a diazo compound in the presence of a metal catalyst (e.g., Rh, Co) to form the cyclopropane. nih.govnih.gov |

| Unsaturated Carboxylic Acid | Radical Addition-Polar Cyclization | A radical generated from a carboxylic acid adds to an alkene, followed by an intramolecular polar cyclization to form the three-membered ring. acs.org |

Methodologies for Sulfonamide Moiety Installation

The introduction of a sulfonamide group onto a cyclopropane ring is a critical step in the synthesis of this compound. Several methodologies can be employed, each with its own advantages and substrate scope considerations.

Sulfonylation of Cyclopropane Scaffolds

Direct sulfonylation of a pre-formed cyclopropane structure is a common approach. This typically involves the reaction of a cyclopropylamine (B47189) with a sulfonylating agent. While direct C-H sulfonylation of cyclopropanes is challenging, the use of cyclopropylamines as nucleophiles is a well-established method. For instance, cyclopropanesulfonyl chloride can be used as a building block in the synthesis of more complex sulfonamides. nih.gov The reaction of a cyclopropylamine with a sulfonyl chloride under basic conditions is a standard method for forming the sulfonamide bond.

Alternatively, the sulfonylation of methylene cyclopropanes can lead to ring-opening, highlighting the importance of the substrate structure in the success of direct sulfonylation approaches. The generation of sulfonyl radicals from reagents like sulfonyl hydrazides or sulfinic acids under oxidative conditions is another pathway, though its application to stable cyclopropane rings requires careful consideration to avoid unwanted side reactions.

Amidation Reactions with Sulfonyl Chlorides

A cornerstone of sulfonamide synthesis is the reaction between a primary or secondary amine and a sulfonyl chloride. This highly reliable transformation is widely used due to its efficiency and broad applicability. chemrxiv.orgresearchgate.net In the context of this compound, this would involve the reaction of 2-methylcyclopropane-1-amine with a suitable sulfonyl chloride, or conversely, the reaction of ammonia (B1221849) or a primary amine with 2-methylcyclopropane-1-sulfonyl chloride.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. chemrxiv.org While effective, the preparation of the requisite sulfonyl chlorides can sometimes involve harsh conditions. researchgate.net The choice of solvent and reaction temperature is crucial to optimize yield and minimize side reactions.

Table 1: Exemplary Amidation Reactions for Sulfonamide Synthesis

| Amine | Sulfonyl Chloride | Base | Solvent | Product | Reference |

| Heterocyclic amines | Cyclopropanesulfonyl chloride | Not specified | Not specified | TACE inhibitors | nih.gov |

| α-Methyltryptamine | 2,4,5-Trichlorobenzenesulfonyl chloride | Not specified | Not specified | hGR ligands | nih.gov |

| Various amines | Aryl sulfonyl chlorides | Pyridine, DIPEA, NaOH, TEA | Not specified | Various sulfonamides | chemrxiv.org |

This table is for illustrative purposes and showcases the general nature of the amidation reaction.

Metal-Catalyzed Sulfonamidation Routes

Modern synthetic methods have introduced metal-catalyzed approaches to broaden the scope and improve the efficiency of sulfonamide synthesis. Nickel-catalyzed cross-coupling reactions, for example, have been developed for the formation of C-N bonds between sulfonamides and aryl halides. rsc.org This methodology provides access to a wide range of N-aryl and N-heteroaryl sulfonamides. While this specific example focuses on aryl electrophiles, the underlying principles of using transition metals to facilitate C-N bond formation are being extended to other substrates.

Iron-catalyzed sulfonylation of amines and alcohols has also been reported as a mild and efficient method that avoids the need for a base. nih.gov Such green chemistry approaches are gaining prominence. Furthermore, indium metal has been shown to catalyze the synthesis of sulfonamides from sulfonyl chlorides and amines, accommodating even sterically hindered and less nucleophilic anilines. nih.gov

Table 2: Metal-Catalyzed Sulfonamidation Approaches

| Metal Catalyst | Reactants | Key Features | Reference |

| Nickel | Sulfonamides, Aryl electrophiles | Photosensitized, broad scope for N-aryl sulfonamides | rsc.org |

| Iron (FeCl₃) | Amines/Alcohols, Sulfonyl chlorides | Grinding, neat conditions, base-free | nih.gov |

| Indium | Amines, Sulfonyl chlorides | Catalytic amount, accommodates hindered substrates | nih.gov |

| Copper (CuO) | Amines/Alcohols, Sulfonyl chlorides | Efficient for various substrates | nih.gov |

Oxidation-Based Sulfonamide Synthesis

Oxidative methods provide an alternative to the traditional sulfonyl chloride route. One such strategy involves the oxidative coupling of thiols and amines. acs.orgnih.gov This approach is attractive as it utilizes readily available starting materials and avoids the pre-functionalization required for other methods. The reaction can proceed through the formation of a disulfide intermediate, which then reacts with the amine. Subsequent oxidation steps lead to the final sulfonamide. nih.gov

Another oxidation-based route starts with the reaction of methyl sulfinates with lithium amides, followed by oxidation of the resulting sulfinamides. This method is noted for its high yields and avoidance of hazardous reagents. rochester.edu The electrochemical synthesis of sulfonamides has also been demonstrated, where anodic oxidation of an aniline (B41778) derivative in the presence of arylsulfinic acids yields sulfonamide derivatives. nih.gov

Stereoselective Synthesis of this compound Analogues

The presence of a methyl group on the cyclopropane ring of this compound introduces a stereocenter, making the development of stereoselective synthetic routes crucial for accessing enantiopure or diastereomerically enriched analogues.

Asymmetric Synthetic Routes to Chiral Cyclopropane-Sulfonamides

The enantioselective synthesis of chiral cyclopropanes is a well-developed field, and these methods can be adapted to produce precursors for chiral cyclopropane-sulfonamides. A powerful approach is the use of chemoenzymatic strategies. acs.orgrochester.edunih.govacs.org

An engineered variant of sperm whale myoglobin (B1173299) has been shown to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. acs.orgrochester.eduacs.org This biocatalytic method demonstrates a broad substrate scope, allowing for the synthesis of a variety of chiral cyclopropyl ketones. acs.orgrochester.eduacs.org These ketones are versatile intermediates that can be further elaborated to the desired sulfonamides.

Palladium(II)-catalyzed diastereoselective cyclopropanation of alkenyl amines and acids using sulfur ylides represents another advanced methodology. chemrxiv.orgnih.gov This approach can deliver either anti- or syn-cyclopropanes with high selectivity, depending on the directing group employed. chemrxiv.orgnih.gov The resulting cyclopropylamines or carboxylic acids can then be converted to the corresponding sulfonamides.

Furthermore, chiral-at-metal rhodium(III) complexes have been utilized to catalyze the asymmetric [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds, yielding 1,2,3-trisubstituted chiral cyclopropanes. nih.gov This method offers good functional group tolerance and mild reaction conditions. nih.gov

Table 3: Asymmetric Routes to Chiral Cyclopropane Precursors

| Method | Catalyst/Reagent | Substrates | Key Outcome | Reference |

| Chemoenzymatic Cyclopropanation | Engineered Myoglobin | Vinylarenes, Diazoketones | Highly diastereo- and enantioselective synthesis of cyclopropyl ketones | acs.orgrochester.eduacs.org |

| Diastereoselective Cyclopropanation | Palladium(II) / Sulfur Ylides | Alkenyl amines, Alkenyl acids | Selective formation of anti- or syn-cyclopropanes | chemrxiv.orgnih.gov |

| Asymmetric [2+1] Cyclization | Chiral Rhodium(III) Complex | Vinyl sulfoxonium ylides, α,β-Unsaturated acylimidazoles | Synthesis of 1,2,3-trisubstituted chiral cyclopropanes | nih.gov |

The development of these stereoselective methods provides a powerful toolkit for the synthesis of optically active this compound analogues, which are valuable for investigating structure-activity relationships in drug discovery programs.

Diastereoselective Approaches in Cyclopropyl Sulfonamide Formation

The construction of the this compound framework with precise control over the relative stereochemistry of its substituents is a significant synthetic challenge. Diastereoselective cyclopropanation reactions are paramount for establishing the desired cis or trans relationship between the methyl group and the sulfonamide moiety. The choice of methodology, catalyst, and directing groups on the substrate heavily influences the stereochemical outcome.

One powerful strategy involves catalyst-directed cyclopropanation of alkenyl precursors. For instance, palladium(II)-catalyzed methods utilizing sulfur ylides have demonstrated high levels of diastereocontrol. In the cyclopropanation of alkenyl amines, the choice of a directing group can steer the reaction towards a specific diastereomer. Research has shown that an isoquinoline-1-carboxamide (B73039) auxiliary on an allylamine (B125299) substrate can selectively produce the anti-cyclopropane product. Conversely, employing a 2-(aminomethyl)pyridine derivative as the directing group on an alkenyl acid substrate can yield the syn-cyclopropane with excellent selectivity (>20:1 dr). byjus.com

The inherent stereochemistry of the substrate can also be leveraged to direct the formation of a specific diastereomer. This concept, known as substrate-controlled diastereoselection, often relies on a pre-existing stereocenter to guide the approach of the cyclopropanating agent. The hydroxyl group is a well-established directing group in Simmons-Smith cyclopropanations. researchgate.net In a similar vein, the sulfonamide group itself can act as a directing element, influencing the facial selectivity of the cyclopropanation on a nearby double bond. researchgate.net

Furthermore, multicomponent reactions can provide stereoselective pathways to substituted cyclopropanes. The reaction of vinyl sulfoxonium ylides with aldehydes and other electrophiles can proceed with high diastereoselectivity, governed by the minimization of steric interactions in the transition state, as rationalized by density functional theory (DFT) studies. mdpi.com

| Method | Catalyst/Reagent | Substrate Type | Typical Diastereoselectivity | Reference |

| Palladium Catalysis | Pd(II) / Sulfur Ylide | Alkenyl Amine (with auxiliary) | anti or syn (>20:1 dr) | byjus.com |

| Directed Simmons-Smith | Zn-Cu couple / CH₂I₂ | Alkenyl Cyclopropyl Carbinol | High (single diastereomer) | researchgate.net |

| Multicomponent Reaction | Base-mediated | Vinyl Sulfoxonium Ylide, Aldehyde | High | mdpi.com |

Control of Enantiomeric Purity in this compound Synthesis

Achieving high enantiomeric purity is critical for the application of chiral molecules. The synthesis of enantiomerically enriched this compound can be accomplished through several advanced strategies, including asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric catalysis represents a highly efficient approach. Biocatalysis, for example, has emerged as a powerful tool. Engineered carbene transferase enzymes, such as myoglobin-based biocatalysts, can mediate the cyclopropanation of olefins using sulfone diazos as carbene precursors. strath.ac.uk These enzymatic methods can achieve exceptional levels of enantioselectivity, with reported enantiomeric excess (ee) values up to 99% under mild reaction conditions. strath.ac.uk Transition metal catalysis is another cornerstone. Chiral rhodium(II) carboxylate complexes are effective in catalyzing the asymmetric cyclopropanation of olefins with N-sulfonyl 1,2,3-triazoles, which serve as stable precursors to azavinyl carbenes. This method provides access to chiral cyclopropane derivatives with high yields and excellent enantioselectivity.

The use of chiral auxiliaries offers a reliable, albeit less atom-economical, method for controlling stereochemistry. An auxiliary is a chiral moiety that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. mdpi.com After the desired reaction, the auxiliary is cleaved and can often be recovered. For the synthesis of chiral cyclopropanes, a chiral auxiliary can be attached to an α,β-unsaturated precursor. A directed cyclopropanation reaction then occurs under the influence of the auxiliary's stereocenter. A final retro-aldol cleavage can remove the auxiliary, yielding the chiral cyclopropane product with high enantiomeric purity (>95% ee). nih.gov

Once the synthesis is complete, the accurate determination of enantiomeric purity is essential. High-performance liquid chromatography (HPLC) using chiral stationary phases is a standard technique. researchgate.net Polysaccharide-based columns, for instance, can resolve enantiomers under reversed-phase conditions. researchgate.net Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another powerful analytical method for quantifying enantiomeric impurities, often down to levels below 0.15%. researchgate.netsigmaaldrich.com

| Strategy | Catalyst / Auxiliary | Key Feature | Enantiomeric Excess (ee) | Reference |

| Biocatalysis | Engineered Carbene Transferase | High selectivity, mild conditions | Up to 99% | strath.ac.uk |

| Metal Catalysis | Chiral Rh(II) Carboxylate | Uses stable triazole precursors | Excellent | |

| Chiral Auxiliary | e.g., Oxazolidinone | Temporary stereocenter directs reaction | >95% | nih.gov |

Chemical Transformations and Functionalization of the this compound Skeleton

The this compound scaffold is not merely a synthetic target but also a versatile intermediate for further chemical elaboration. The sulfonamide group and the cyclopropane ring can both participate in a variety of transformations, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions of Sulfonyl Derivatives

The sulfonamide moiety can be readily converted into a sulfonyl chloride (-SO₂Cl) group, which is a highly reactive electrophile. This transformation opens the door to a wide range of nucleophilic substitution reactions at the sulfur center. fiveable.me The 2-methylcyclopropane-1-sulfonyl chloride derivative can react with a host of nucleophiles to generate a library of related compounds.

The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. mdpi.comfiveable.me This process is fundamental to the synthesis of diverse sulfonamide derivatives and other related functional groups.

Reaction with Amines: Treatment of the sulfonyl chloride with primary or secondary amines (a class of N-nucleophiles) in the presence of a base yields substituted sulfonamides. This is one of the most common methods for elaborating the sulfonamide group. nih.gov

Reaction with Alcohols: In the presence of a base, alcohols (O-nucleophiles) react with the sulfonyl chloride to form sulfonic acid esters (sulfonates). fiveable.me

Reaction with Thiols: Thiolates (S-nucleophiles) can displace the chloride to form thiosulfonates.

These reactions are typically robust and high-yielding, allowing for significant diversification of the original this compound structure. The reactivity follows a bimolecular nucleophilic substitution (Sₙ2) mechanism at the sulfur atom. mdpi.comnih.gov

| Nucleophile | Product Class | General Reaction |

| R₂NH (Amine) | Substituted Sulfonamide | R'-SO₂Cl + R₂NH → R'-SO₂NR₂ + HCl |

| R'OH (Alcohol) | Sulfonic Ester | R'-SO₂Cl + R'OH → R'-SO₂OR' + HCl |

| R'SH (Thiol) | Thiosulfonate | R'-SO₂Cl + R'S⁻ → R'-SO₂SR' + Cl⁻ |

Redox Chemistry of the Sulfonamide Group

The sulfonamide group is generally stable to many oxidizing and reducing conditions, a property that contributes to its utility as a protecting group for amines. However, under specific and often forcing conditions, it can undergo redox transformations.

Reduction: The sulfonamide group can be reduced to the corresponding amine. This transformation typically requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, capable of converting amides and sulfonamides to amines. byjus.com The reaction involves the nucleophilic delivery of hydride ions to the sulfur atom, followed by cleavage of the sulfur-nitrogen and sulfur-oxygen bonds. More recently, neutral organic super-electron-donors have been shown to mediate the reductive cleavage of sulfonamides under milder conditions than those requiring aggressive metal hydrides. strath.ac.uk

Oxidation: While the sulfur atom in a sulfonamide is already in a high oxidation state (+6), reactions targeting other parts of the molecule can be considered. More practically, the sulfonamide itself can be derived from the oxidation of precursor compounds. For instance, a sulfenamide (B3320178) can be oxidized with an agent like potassium permanganate (B83412) to form the corresponding sulfonamide. nih.gov A related compound, 1-(2-Methylpropyl)cyclopropane-1-sulfonamide, can be oxidized to form sulfonic acids.

Intramolecular Cyclization Reactions Involving Cyclopropane-Sulfonamide Intermediates

The this compound scaffold holds potential for intramolecular cyclization reactions to form novel heterocyclic systems. Such reactions would involve a second functional group elsewhere in the molecule that can react with either the sulfonamide nitrogen or the cyclopropane ring itself.

While direct examples starting from this compound are not prevalent, the principles of intramolecular reactions involving sulfonamides are well-established. For example, olefinic primary sulfonamides can undergo intramolecular copper-catalyzed reactions to form aziridines, which are cyclic sulfonamides. These aziridines can then be opened by nucleophiles to create larger, substituted heterocyclic rings. nih.gov

A hypothetical, yet plausible, synthetic route could involve the N-alkylation of this compound with a chain bearing a terminal leaving group. An intramolecular nucleophilic attack by the sulfonamide nitrogen could then lead to the formation of a new heterocyclic ring fused or spiro-linked to the cyclopropane core. The feasibility of forming 5- or 6-membered rings through such intramolecular pathways is a general principle in organic synthesis. youtube.com Another possibility involves radical-mediated reactions. The Hofmann-Löffler-Freytag reaction, which involves the intramolecular hydrogen atom transfer of a nitrogen-centered radical, is a classic method for forming nitrogen-containing heterocycles and could be conceptually applied to a suitably functionalized cyclopropane-sulfonamide derivative. researchgate.net The development of photoredox catalysis has also enabled radical-polar cascade reactions for synthesizing spirocyclopropyl structures from acyclic precursors, highlighting the modern potential for complex cyclizations. acs.org

Molecular Architecture and Its Implications for Biological Interactions

Conformational Dynamics and Strain of the 2-Methylcyclopropane Ring

The cyclopropane (B1198618) ring is a distinctive structural motif in organic chemistry and drug design. researchgate.net Its three carbon atoms are coplanar, resulting in C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orgwikipedia.org This deviation induces substantial angle and torsional strain, collectively known as ring strain, estimated to be around 27.5 kcal/mol for the parent cyclopropane. wikipedia.orglibretexts.orgrsc.org This inherent strain makes the ring more reactive than other alkanes and imparts unique electronic properties, including enhanced π-character in its C-C bonds. wikipedia.orgnih.gov

The presence of a methyl group at the 2-position of the cyclopropane ring in 2-Methylcyclopropane-1-sulfonamide introduces a specific, conformationally restricted three-dimensional structure. Unlike more flexible alkyl groups, the cyclopropyl (B3062369) group acts as a rigid scaffold. researchgate.net This rigidity limits the number of accessible conformations, which can be an advantageous property in drug design, as it reduces the entropic penalty upon binding to a biological target. nih.gov The defined geometry of the 2-methylcyclopropane group presents a precise spatial arrangement of atoms for interaction with a receptor or enzyme active site.

The rigid and well-defined three-dimensional nature of the cyclopropane ring can significantly enhance molecular recognition and binding specificity. researchgate.net By acting as a conformationally restricted scaffold, it can position other functional groups, such as the sulfonamide in this compound, in an optimal orientation for interaction with a biological target. This pre-organization minimizes the entropic cost of binding, potentially leading to higher affinity. nih.gov

The unique shape and electronic properties of the cyclopropyl group allow it to fit into specific binding pockets that may not accommodate more flexible or bulky aliphatic groups. Its use in drug candidates has been shown to improve potency and reduce off-target effects by ensuring a more precise fit with the intended receptor. nih.gov This specificity arises because the rigid structure reduces the likelihood of the molecule adopting conformations that could lead to unintended interactions with other proteins. The ability to design molecules with high interaction specificity is crucial for developing effective and selective therapeutics. nih.gov

Incorporating a cyclopropane ring is a well-established strategy in medicinal chemistry to modulate the bioactive conformation of a molecule. researchgate.net A bioactive conformation is the specific three-dimensional shape a molecule must adopt to bind to its biological target and elicit a response. Flexible molecules can exist in numerous conformations, only a fraction of which may be active. By introducing a rigid element like the 2-methylcyclopropane ring, chemists can "lock" the molecule into a shape that is closer to the ideal bioactive conformation.

This conformational restriction prevents the molecule from adopting non-productive, or even detrimental, orientations. nih.gov For example, the cyclopropyl group can serve as a bioisostere for other chemical groups, such as a phenyl ring or a gem-dimethyl group, while imposing a much more rigid geometry. This can lead to improved metabolic stability and enhanced biological activity by ensuring that a higher population of the drug molecules exists in the conformation required for binding. nih.gov

The Sulfonamide Moiety as a Critical Pharmacophore in this compound

The sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore in medicinal chemistry, recognized for its versatile pharmacological activities, including enzyme inhibition. researchgate.netbenthamdirect.comresearchgate.net It is a key feature in numerous clinically approved drugs. researchgate.netnih.gov The chemical properties of the sulfonamide moiety—its tetrahedral geometry, hydrogen bonding capabilities, and ability to coordinate with metal ions—make it an ideal anchor for binding to the active sites of various enzymes. researchgate.netnih.gov This group can be easily modified, allowing for fine-tuning of a drug's physicochemical and biological properties. benthamdirect.comnih.gov

The sulfonamide group is an excellent participant in hydrogen bonding, a fundamental interaction for molecular recognition in biological systems. researchgate.netnih.gov It features two electronegative oxygen atoms, which act as strong hydrogen bond acceptors, and an N-H group that serves as a hydrogen bond donor. researchgate.netnih.gov This dual functionality allows the sulfonamide moiety to form a robust network of hydrogen bonds within a protein's binding site, contributing significantly to the stability of the enzyme-inhibitor complex. researchgate.netnih.gov

Crystallographic studies of sulfonamide inhibitors bound to their targets frequently reveal these characteristic interactions. For instance, in carbonic anhydrase inhibitors, the sulfonamide oxygen atoms often form hydrogen bonds, while the amide proton can interact with specific amino acid residues, such as the hydroxyl group of threonine. nih.govresearchgate.net These multiple points of contact enhance both the affinity and specificity of the inhibitor. researchgate.net

Table 1: Hydrogen Bonding Potential of the Sulfonamide Moiety

| Sulfonamide Group Component | Role in Hydrogen Bonding | Potential Partner in Proteins |

| Sulfonyl Oxygens (O=S=O) | Acceptor | Amide N-H (peptide backbone), -OH (Ser, Thr, Tyr), -NH₃⁺ (Lys) |

| Amide Proton (N-H) | Donor | Carbonyl C=O (peptide backbone), -COO⁻ (Asp, Glu), -OH (Ser, Thr) |

This table illustrates the general hydrogen bonding capabilities of the sulfonamide group with common amino acid residues.

A defining feature of the primary sulfonamide group is its ability to act as a potent zinc-binding group (ZBG). tandfonline.comnih.gov This is particularly relevant for the inhibition of metalloenzymes, a large class of enzymes that utilize a metal ion, often zinc (Zn²⁺), as a catalytic cofactor. nih.gov Prominent examples include carbonic anhydrases and histone deacetylases. researchgate.nettandfonline.com

In the active site of these enzymes, the sulfonamide group typically binds to the zinc ion in its deprotonated, anionic form (R-SO₂NH⁻). nih.govnih.govnih.gov The negatively charged nitrogen atom coordinates directly to the positively charged Zn²⁺ ion, displacing a water molecule that is normally bound to the metal in the enzyme's resting state. nih.govresearchgate.net This coordination is a key component of the inhibitory mechanism for many sulfonamide-based drugs, forming a stable, tetrahedral geometry around the zinc ion. nih.govnih.gov This interaction effectively blocks the active site and prevents the enzyme from carrying out its normal catalytic function. nih.gov

The effectiveness of a sulfonamide as a metalloenzyme inhibitor is critically dependent on its ionization state, which is governed by its acidity (pKa). nih.govresearchgate.net For optimal binding to the zinc ion in an enzyme's active site, the sulfonamide must be in its deprotonated (anionic) form, R-SO₂NH⁻. nih.govacs.org Therefore, the pKa of the sulfonamide's N-H proton must be in a range that allows for a significant population of the anionic species at physiological pH (typically around 7.4). researchgate.netresearchgate.net

The pKa of benzenesulfonamides is generally around 10, but this can be modulated by substituents on the molecule. researchgate.netrsc.org A lower pKa value favors the formation of the more potent anionic inhibitor. nih.gov The binding process is often pH-dependent, as changes in pH alter the protonation state of both the sulfonamide inhibitor and key amino acid residues in the enzyme's active site. nih.govacs.org The electrostatic interactions between the deprotonated sulfonamide and the enzyme are crucial for the stability of the final complex. nih.govacs.org While most sulfonamides bind in their deprotonated state, some studies suggest that under certain conditions, the protonated form may bind directly to a basic form of the enzyme. nih.gov

Stereochemical Influence of the Methyl Group on Compound Activity

The precise impact of the methyl group's stereochemistry on the biological activity of this compound is currently unknown. In medicinal chemistry, the spatial arrangement of even a single methyl group can profoundly affect a compound's interaction with its biological target. This can be due to steric hindrance, where the group physically blocks the optimal binding orientation, or through favorable hydrophobic interactions that enhance binding affinity. Without empirical data, any discussion on this topic remains purely speculative.

Diastereomeric and Enantiomeric Effects on Target Binding

Detailed studies on the diastereomeric and enantiomeric effects of this compound on target binding are conspicuously absent from the current body of scientific literature. Typically, researchers would investigate how each stereoisomer interacts with a specific protein or enzyme, measuring binding affinities (such as Kd or IC50 values) to quantify any differences. Such studies are crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective drug candidates.

In analogous, more complex chiral molecules, stereoisomers often exhibit significantly different pharmacological profiles. One enantiomer might be responsible for the desired therapeutic effect, while the other could be inactive or even contribute to adverse effects. Similarly, diastereomers, with their different three-dimensional shapes, can display unique binding modes and potencies.

The absence of such comparative data for this compound means that the potential for stereoselective biological activity is yet to be explored. There are no published data tables comparing the binding of its (1R,2S), (1S,2R), (1R,2R), and (1S,2S) isomers to any biological target.

Mechanistic Elucidation of Enzyme and Receptor Interactions

Biochemical Mechanisms of Enzyme Inhibition by Sulfonamide-Containing Compounds

Sulfonamides are a well-established class of enzyme inhibitors, acting through various biochemical mechanisms. Their versatility allows them to target a wide range of enzymes involved in distinct metabolic and signaling pathways.

A primary mechanism of action for many sulfonamide-based compounds is the competitive inhibition of biosynthetic pathways essential for pathogen survival. nih.govyoutube.com Sulfonamides are structural analogues of para-aminobenzoic acid (PABA), a vital substrate in the bacterial synthesis of folic acid. nih.govresearchgate.net Due to this structural similarity, sulfonamides can compete with PABA for the active site of the enzyme dihydropteroate (B1496061) synthetase (DHPS). researchgate.netnih.govyoutube.com When the enzyme inadvertently binds the sulfonamide instead of PABA, it forms an inactive product, which halts the folate synthesis pathway. youtube.comnih.gov This depletion of dihydrofolate and its derivatives ultimately disrupts DNA replication and arrests bacterial growth, a bacteriostatic effect. nih.govyoutube.com This mode of competitive inhibition is a cornerstone of the antimicrobial activity associated with the sulfonamide class. researchgate.netnih.gov

Sulfonamides are potent inhibitors of various metalloenzymes, with carbonic anhydrases (CAs) being a prominent example. nih.govmdpi.com These enzymes contain a metal ion cofactor, typically zinc (Zn²⁺), within their active site, which is crucial for their catalytic function. mdpi.com The inhibitory mechanism involves the sulfonamide group coordinating directly with the zinc ion. mdpi.comacs.org In many cases, the sulfonamide displaces a hydroxide (B78521) ion that is normally bound to the metal cofactor in the native enzyme. acs.org This interaction can be quite strong and is a key feature in the design of inhibitors for zinc-containing metalloenzymes. acs.org

Studies on arginase, a binuclear manganese metalloenzyme, have also shown that sulfonamide inhibitors can bridge the two metal ions in the active site, displacing the metal-bridging hydroxide ion. acs.orgnih.gov This demonstrates that the sulfonamide functionality is a versatile ligand for targeting not just single-metal enzymes but also those with binuclear metal clusters. acs.orgnih.gov

Table 1: Examples of Sulfonamide Interactions with Metalloenzymes

| Enzyme Family | Metal Cofactor | General Interaction Mechanism | References |

|---|---|---|---|

| Carbonic Anhydrases | Zinc (Zn²⁺) | The sulfonamide group coordinates with the zinc ion, often displacing a bound water molecule or hydroxide ion. | nih.gov, mdpi.com, mdpi.com |

| Arginase | Manganese (Mn²⁺) | The sulfonamide group bridges the binuclear manganese cluster, displacing the metal-bridging hydroxide ion. | nih.gov, acs.org |

Inhibition of Signaling Kinases

The sulfonamide moiety is a key pharmacophore in the development of inhibitors targeting signaling kinases, which play pivotal roles in cellular growth, proliferation, and survival. nih.govnih.gov Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. nih.gov Sulfonamide-based compounds have been developed as inhibitors for several types of kinases, including:

Tyrosine Kinases: These enzymes are critical in signal transduction pathways. Sulfonamides can act as tyrosine kinase inhibitors, disrupting these pathways and thereby affecting cancer progression. nih.gov Vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase receptor crucial for angiogenesis, is a key target for anti-cancer sulfonamide derivatives. nih.gov

AKT (Protein Kinase B): Sulfonamides have been identified that selectively bind to the pleckstrin homology (PH) domain of AKT, disrupting the phosphatidylinositol 3-kinase/AKT signaling pathway and inducing apoptosis in cancer cells. nih.gov

Other Kinases: Research has shown that statins containing a methane (B114726) sulfonamide group, such as rosuvastatin, can influence kinase signaling pathways, although often indirectly through changes in phosphorylation rather than direct inhibition. frontiersin.org However, direct inhibition of some kinases by sulfonamides has been observed. frontiersin.org

Structural Basis of Molecular Recognition and Binding Modes

The efficacy and selectivity of a sulfonamide inhibitor are determined by the precise three-dimensional interactions it forms within the protein's binding site. High-resolution structural studies provide invaluable information on the molecular recognition events that govern these interactions.

The binding of sulfonamides to their protein targets is a multifaceted process driven by a combination of non-covalent interactions. nih.govcapes.gov.br The sulfonamide group itself is a critical anchor, acting as a key binding motif. acs.org

Hydrogen Bonding: The oxygen atoms of the sulfonamide group are excellent hydrogen bond acceptors, often forming interactions with backbone amide protons or side-chain donors within the active site. nih.govacs.org The sulfonamide nitrogen can also participate as a hydrogen bond donor or, in its ionized state, as an acceptor. nih.govacs.org

Hydrophobic Interactions: The non-polar parts of the inhibitor molecule, such as the cyclopropyl (B3062369) ring and methyl group in 2-Methylcyclopropane-1-sulfonamide, are crucial for engaging with hydrophobic pockets in the binding site. These interactions contribute significantly to binding affinity and selectivity. nih.govnih.gov

π-π Stacking: When an aromatic ring is part of the sulfonamide compound, it can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine in the protein's active site. nih.gov

Other Interactions: The sulfonamide oxygens can also participate in less common but important CH···O=S interactions with the protein. acs.org

Table 2: Key Molecular Interactions for Sulfonamide Binding

| Interaction Type | Participating Group on Sulfonamide | Potential Protein Partner Residues | References |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide O, N-H | Amide backbones, Tyr, Ile, Ser, Thr | nih.gov, acs.org, acs.org |

| Hydrophobic Interactions | Alkyl/Aryl groups (e.g., Methylcyclopropyl) | Phe, Leu, Val, Ala, Ile | nih.gov, nih.gov |

| Metal Coordination | Sulfonamide group (-SO₂NH₂) | Zn²⁺, Mn²⁺ | nih.gov, acs.org, acs.org |

Characterization of Transition State Analogues and Mimicry

Enzymes function by stabilizing the high-energy transition state of a reaction. Compounds that mimic this fleeting geometry, known as transition state analogues, can bind to the enzyme with extremely high affinity and act as potent inhibitors. youtube.com

The sulfonamide group, with its stable tetrahedral geometry, is an excellent mimic of the tetrahedral transition states that occur in reactions catalyzed by certain proteases and other enzymes. acs.orgnih.govyoutube.com For instance, in the inhibition of arginase, the sulfonamide inhibitor's binding mode is thought to mimic the binding of the tetrahedral intermediate formed during L-arginine hydrolysis. acs.orgnih.gov Similarly, sulfonimidamides, which are analogues of sulfonamides, have been developed as transition state analogues for aspartic acid and metalloproteases. nih.gov By effectively blocking the active site by mimicking this high-energy state, these compounds prevent the natural substrate from binding and being converted to product. youtube.com

In-depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research for Comprehensive SAR Studies

While general principles of SAR for both cyclopropane-containing compounds and sulfonamides are well-established, the specific interplay of these two moieties within the this compound scaffold has not been extensively reported in publicly accessible scientific databases and journals. This scarcity of specific data prevents the creation of detailed, evidence-based tables and a thorough mechanistic elucidation as requested.

General knowledge of related fields suggests that the methyl group on the cyclopropane (B1198618) ring could influence metabolic stability and binding pocket interactions. ptfarm.pl Similarly, modifications to the sulfonamide group are known to significantly impact potency, selectivity, and pharmacokinetic properties of various drug candidates. ijpsdronline.comnih.gov The stereochemistry of the 2-methylcyclopropane moiety, with its potential for cis/trans isomerism and chirality, would also be expected to play a crucial role in its biological activity, a common theme in drug design.

However, without specific studies that synthesize and test a series of this compound analogs, any discussion on its SAR would be purely speculative and not based on the detailed research findings required for a scientifically rigorous article. The creation of data tables correlating structural modifications to biological outcomes is therefore not possible at this time.

Researchers and pharmaceutical scientists interested in this specific scaffold would likely need to undertake foundational research, including the synthesis of a library of derivatives and subsequent biological screening, to establish the kind of detailed SAR data that has been requested.

Computational and Theoretical Approaches in 2 Methylcyclopropane 1 Sulfonamide Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is fundamental in drug discovery for screening virtual libraries of compounds and understanding how they might interact with a biological target. nih.gov For 2-Methylcyclopropane-1-sulfonamide, docking studies would model its insertion into a protein's active site to evaluate its potential as an inhibitor.

Predictive Modeling of Binding Affinities

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of energy (e.g., kcal/mol). impactfactor.org This score estimates the strength of the interaction between the ligand and the protein; a lower (more negative) score typically indicates a more favorable and stable interaction. impactfactor.orgwisdomlib.org For sulfonamide derivatives, these studies help rank potential drug candidates based on their predicted efficacy against specific protein targets. nih.gov While specific docking studies for this compound are not publicly available, the table below illustrates the type of predictive data that would be generated from such an analysis against hypothetical protein targets.

Table 1: Illustrative Predictive Binding Affinities for this compound This table is for illustrative purposes to show the type of data generated in a molecular docking study and is not based on experimental results.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Interaction Type |

|---|---|---|

| Carbonic Anhydrase II | -7.2 | Enzyme Inhibition |

| P-glycoprotein | -6.5 | Efflux Pump Inhibition |

| Cyclooxygenase-2 (COX-2) | -8.1 | Anti-inflammatory |

Elucidation of Active Site Contacts and Orientations

Beyond predicting affinity, molecular docking provides a detailed, three-dimensional view of how this compound orients itself within a protein's active site. nih.gov This allows for the elucidation of key non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, between the ligand and specific amino acid residues. nih.govnih.gov The sulfonamide functional group is particularly important, as its oxygen atoms can act as hydrogen bond acceptors, while the nitrogen can be a hydrogen bond donor, forming crucial contacts that anchor the molecule in place. nih.govacs.org The 2-methylcyclopropane moiety would likely engage in hydrophobic interactions within the binding pocket. Understanding these specific contacts is critical for optimizing the ligand's structure to improve its binding and selectivity. acs.org

Table 2: Potential Active Site Contacts for this compound This table illustrates the types of interactions that would be analyzed in a docking study.

| Molecular Moiety | Interacting Residue (Example) | Type of Interaction |

|---|---|---|

| Sulfonamide (-SO₂NH₂) Oxygen | Serine, Threonine | Hydrogen Bond |

| Sulfonamide (-SO₂NH₂) Hydrogen | Aspartate, Glutamate | Hydrogen Bond |

| Cyclopropane (B1198618) Ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

Advanced Simulation Techniques, including Molecular Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of their interaction over time. bohrium.comfrontiersin.org An MD simulation calculates the forces between atoms and their subsequent movements, providing a detailed movie of the complex's behavior in a simulated physiological environment. nih.gov For this compound, an MD simulation could be used to:

Assess the stability of the binding pose predicted by docking.

Observe conformational changes in both the ligand and the protein upon binding. bohrium.com

Analyze the persistence of key interactions, such as hydrogen bonds, throughout the simulation.

Characterize the role of water molecules in mediating the ligand-protein interaction. frontiersin.org

These simulations provide a more realistic understanding of the binding event and can help confirm whether a docked pose is likely to be stable in a dynamic biological system. nih.gov

Quantum Chemical Characterization of Electronic and Conformational Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic properties of a molecule like this compound. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

A key application is conformational analysis, which aims to identify the most stable three-dimensional shapes (conformers) of the molecule. acs.orgmaricopa.edu For this compound, this would involve studying the rotation around the C-S bond to determine the preferred orientation of the sulfonamide group relative to the cyclopropane ring. The cyclopropane ring itself is highly strained and relatively rigid, but the substituent can adopt different spatial arrangements that influence its interaction with a target protein. dalalinstitute.comlibretexts.orgopenstax.org

Quantum chemistry also characterizes electronic properties that govern a molecule's reactivity and interaction potential. researchgate.net This includes:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between them relates to the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of non-covalent interactions, such as where hydrogen bonds are likely to form. researchgate.net

Table 3: Example Quantum Chemical Properties for a Sulfonamide Compound This table presents typical data obtained from quantum chemical calculations for illustrative purposes.

| Property | Calculated Value (Example) | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity/stability |

| Dipole Moment | 3.5 Debye | Measures overall molecular polarity |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbonic Anhydrase II |

| P-glycoprotein |

| Cyclooxygenase-2 |

Prospective Directions and Unexplored Avenues in 2 Methylcyclopropane 1 Sulfonamide Research

Innovation in Synthetic Methodologies for Diversification of the Scaffold

The ability to generate a wide array of derivatives from a core structure is fundamental to modern medicinal chemistry. For 2-methylcyclopropane-1-sulfonamide, future research will likely focus on developing more efficient and versatile synthetic routes to diversify the scaffold. nih.govnih.gov

Recent advancements in synthetic chemistry offer several promising avenues. One approach involves the use of transition metal catalysis, such as cobalt-catalyzed cyclopropanation, which can provide efficient access to functionalized cyclopropane (B1198618) rings. nih.gov Another established method that could be optimized for large-scale and diverse synthesis is the intramolecular ring-closure of precursors like N-tert-butyl-(3-chloro)propyl sulfonamide, followed by deprotection. google.comgoogle.com The development of modular synthetic platforms, which utilize robust and widely applicable reactions like Suzuki-Miyaura cross-coupling and various N-functionalization techniques (e.g., amide formation, reductive amination), represents a particularly powerful strategy. acs.org Such platforms would enable the systematic and rapid elaboration of the this compound core into three-dimensional, lead-like compounds for screening. acs.org Furthermore, cycloaddition reactions and novel "branching-folding" strategies that have been successful for other cyclic sulfonamides could be adapted to generate novel fused or spirocyclic derivatives. nih.govucl.ac.uk

Table 1: Prospective Synthetic Strategies for Scaffold Diversification

| Synthetic Strategy | Description | Potential Advantages for Scaffold Diversification | References |

| Catalytic Cyclopropanation | Use of transition metals (e.g., cobalt) to catalyze the formation of the cyclopropane ring from appropriate precursors. | High efficiency, potential for stereocontrol, and tolerance of various functional groups. | nih.gov |

| Intramolecular Ring Closure | Synthesis of a linear sulfonamide precursor followed by a base-mediated ring closure to form the cyclopropane ring. | Well-established and scalable method, suitable for industrial production. | google.comgoogle.com |

| Modular 3D Elaboration | A platform approach using bifunctional building blocks with orthogonal reactive handles for systematic derivatization. | Rapid generation of diverse, three-dimensional libraries from a common core structure. | acs.org |

| [3+2] Cycloaddition Reactions | Reaction of vinyl sulfonates or related species with nitrones to create complex heterocyclic sulfonamide structures. | Access to novel, structurally complex heterocyclic systems with potential biological activity. | ucl.ac.uk |

| "Branching-Folding" Synthesis | A strategy involving annulation reactions on a common substrate (branching) followed by a ring-expansion (folding). | Creation of a wide range of diverse cyclic sulfonamide scaffolds, including medium-sized rings. | nih.gov |

Identification and Validation of Novel Biological Targets for Cyclopropane-Sulfonamide Structures

A crucial aspect of unlocking the therapeutic potential of this compound lies in identifying and validating its biological targets. nih.govbio-rad.com The cyclopropane moiety is not merely a rigid spacer; its strained ring system and unique electronic properties can facilitate interactions with biological macromolecules. unl.pt Likewise, the sulfonamide group is a well-known pharmacophore present in drugs targeting a wide range of proteins. ajchem-b.comajchem-b.comresearchgate.net

Future research should employ modern target identification techniques to uncover the molecular partners of this chemical class. A promising approach is the use of strain-enabled cyclopropane electrophiles in proteome-wide profiling studies. nih.gov This technique has successfully identified novel ligandable cysteine residues on proteins such as lactate (B86563) dehydrogenase A (LDHA), adhesion regulating molecule 1 (ADRM1), and thioredoxin domain-containing protein 12 (TXD12) using cyclopropane-based fragments. nih.gov Applying this methodology to derivatives of this compound could reveal its direct cellular interactome.

Additionally, given the broad activity of sulfonamides, hypothesis-driven screening against known sulfonamide-target families is warranted. ajchem-b.com For instance, novel sulfonamide derivatives have been successfully designed as multi-target agents for diabetes by inhibiting enzymes like α-glucosidase and α-amylase. rsc.org Investigating the inhibitory potential of this compound derivatives against these and other validated targets, such as carbonic anhydrases or proteases, could be a fruitful line of inquiry. researchgate.netnih.gov The validation of any identified hits through biochemical and cellular assays would be essential to confirm their biological relevance. bio-rad.com

Development of Advanced Computational Models for Rational Design

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular interactions and guiding the design of more potent and selective compounds. nih.govstmjournals.com For this compound, developing advanced computational models can provide deep insights into its structure-activity relationships (SAR) and facilitate rational design. mdpi.com

Molecular dynamics (MD) simulations, supported by high-accuracy ab initio force fields developed specifically for cyclopropane, can be used to study the conformational behavior of the scaffold and its dynamic interactions with potential protein targets. aip.org Such simulations offer a window into the dynamic behavior of molecular systems that is often inaccessible through static experimental methods. stmjournals.com

Quantum mechanics/molecular mechanics (QM/MM) methods provide a hybrid approach, offering high-accuracy quantum mechanical calculations for the ligand and its direct binding site environment, while treating the rest of the protein with more efficient molecular mechanics. stmjournals.com This balanced approach is ideal for studying enzymatic reactions or precise binding modes. Furthermore, molecular docking studies can be employed to screen virtual libraries of this compound derivatives against the crystal structures of known biological targets, such as α-glucosidase, to predict binding affinities and conformations. rsc.orgnih.gov These in silico screening methods, combined with techniques like Molecular Electron Density Theory (MEDT) to understand reactivity, can prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.govrsc.org

Table 2: Computational Models for Rational Drug Design

| Model/Technique | Application in Drug Design | Specific Relevance to this compound | References |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study dynamic behavior and conformational changes. | Understanding the flexibility of the cyclopropane scaffold and its dynamic interactions within a protein binding pocket. | stmjournals.comaip.org |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target to form a stable complex. | Screening virtual libraries of derivatives against known targets (e.g., proteases, kinases) to predict binding affinity. | rsc.orgnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method combining the accuracy of QM for a small region with the speed of MM for the larger system. | Accurately modeling the binding interactions and potential covalent reactions of the sulfonamide or cyclopropane group. | stmjournals.com |

| Density Functional Theory (DFT) | A quantum mechanical method to investigate the electronic structure of molecules. | Calculating properties like reactivity and vibrational frequencies to complement experimental data. | mdpi.comnih.gov |

| Lead-Likeness and Molecular Analysis (LLAMA) | Software used to assess physicochemical properties and molecular shape against parameters for drug-likeness. | Ensuring that newly designed derivatives possess favorable properties for drug development. | nih.gov |

Integration of this compound into Emerging Chemical Biology Paradigms

The field of chemical biology seeks to study and manipulate biological systems using chemical tools. An unexplored but highly promising direction for this compound is its potential integration into emerging chemical biology paradigms, particularly bioorthogonal chemistry. acs.org

Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov A prominent example involves the use of strained alkenes, such as cyclopropenes, which react rapidly and selectively with tetrazine-containing probes. acs.orgnih.gov This "tetrazine ligation" has been widely used to label and visualize biomolecules in live cells. acs.orgacs.org

The this compound scaffold presents an intriguing starting point for developing new bioorthogonal tools. By analogy to cyclopropenes, the inherent ring strain of the cyclopropane moiety could be harnessed to design novel reactive handles. unl.pt Future synthetic efforts could focus on modifying the scaffold to create a "caged" or "turn-on" version that becomes reactive only upon exposure to a specific biological trigger, such as an enzyme or light. nih.gov Such a tool would allow for the spatiotemporal control of biomolecule labeling. acs.org Integrating the unique three-membered ring of a this compound derivative into a bioorthogonal reaction pair would represent a significant contribution to the chemical biology toolbox, enabling new ways to probe complex biological processes in situ.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.